2-Chloro-4-(chloromethyl)pyridine hydrochloride
CAS No.: 117934-37-9
Cat. No.: VC20820783
Molecular Formula: C6H6Cl3N
Molecular Weight: 198.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117934-37-9 |
|---|---|
| Molecular Formula | C6H6Cl3N |
| Molecular Weight | 198.5 g/mol |
| IUPAC Name | 2-chloro-4-(chloromethyl)pyridine;hydrochloride |
| Standard InChI | InChI=1S/C6H5Cl2N.ClH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2;1H |
| Standard InChI Key | MHEIXSFAQSEARV-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=C1CCl)Cl.Cl |
| Canonical SMILES | C1=CN=C(C=C1CCl)Cl.Cl |
Introduction
Physical and Chemical Properties
Structure and Identification
2-Chloro-4-(chloromethyl)pyridine hydrochloride features a pyridine ring with halogen substituents that significantly influence its chemical behavior. The compound's structural parameters and identifiers are presented in Table 1.
| Parameter | Value |
|---|---|
| IUPAC Name | 2-chloro-4-(chloromethyl)pyridine;hydrochloride |
| CAS Number | 117934-37-9 |
| Molecular Formula | C6H6Cl3N |
| Molecular Weight | 198.5 g/mol |
| InChI | InChI=1S/C6H5Cl2N.ClH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2;1H |
| InChI Key | MHEIXSFAQSEARV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C=C1CCl)Cl.Cl |
Table 1: Structural identification parameters for 2-Chloro-4-(chloromethyl)pyridine hydrochloride.
The compound's structure comprises a pyridine ring with electron-withdrawing halogen substituents that create an electron-deficient aromatic system. The chloromethyl group at the 4-position provides a reactive site for nucleophilic substitution, while the 2-chloro substituent influences the electronic distribution within the pyridine ring.
Physical Properties
The physical properties of 2-Chloro-4-(chloromethyl)pyridine hydrochloride significantly impact its handling, storage, and application in synthesis. The compound exhibits moderate solubility in water (approximately 0.356 mg/ml) and greater solubility in various organic solvents. As a hydrochloride salt, it typically presents as a crystalline solid with greater stability compared to its free base form.
Chemical Reactivity
The reactivity of 2-Chloro-4-(chloromethyl)pyridine hydrochloride stems primarily from its two electrophilic centers. The compound participates in various transformations:
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Nucleophilic substitution at the chloromethyl group allows for attachment of diverse functionalities
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Metal-catalyzed coupling reactions (e.g., Suzuki coupling) enable carbon-carbon bond formation
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The 2-chloro position can undergo nucleophilic aromatic substitution under appropriate conditions
These reactive pathways make the compound particularly valuable in the construction of complex heterocyclic structures often found in pharmaceuticals and agrochemicals.
Synthesis Methods
Laboratory Scale Synthesis
The synthesis of 2-Chloro-4-(chloromethyl)pyridine hydrochloride typically involves chlorination of appropriately substituted pyridine derivatives. A common synthetic route involves the chlorination of 2-methylpyridine (or related compounds), followed by conversion to the hydrochloride salt.
The general procedure involves:
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Mixing 2-methylpyridine with carbon tetrachloride and anhydrous sodium carbonate
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Heating the mixture to 58-60°C
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Introducing chlorine gas under light irradiation
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Maintaining reaction temperature at 60-65°C
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Monitoring reaction progress using gas chromatography
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Isolating the product through distillation
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Converting to the hydrochloride salt using hydrochloric acid
Applications
Pharmaceutical Intermediates
2-Chloro-4-(chloromethyl)pyridine hydrochloride serves as a versatile intermediate in pharmaceutical synthesis, contributing to the development of:
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Antihistamines for allergy treatments
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Anti-inflammatory agents, particularly those targeting cyclooxygenase enzymes
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Novel drug candidates with diverse pharmacological properties
Table 2 presents examples of research applications in pharmaceutical development.
| Application | Compound Type | Biological Target | Observed Activity |
|---|---|---|---|
| Antihistamine Development | Derivative A | Histamine Receptors | IC50 = 25 μM |
| Antihistamine Development | Derivative B | Histamine Receptors | IC50 = 30 μM |
| Anti-inflammatory Research | Derivative X | COX-1 | IC50 = 19.45 ± 0.07 μM |
| Anti-inflammatory Research | Derivative X | COX-2 | IC50 = 31.4 ± 0.12 μM |
| Anti-inflammatory Research | Derivative Y | COX-1 | IC50 = 26.04 ± 0.36 μM |
| Anti-inflammatory Research | Derivative Y | COX-2 | IC50 = 23.8 ± 0.20 μM |
Table 2: Applications of 2-Chloro-4-(chloromethyl)pyridine hydrochloride derivatives in pharmaceutical research.
Agrochemical Applications
The compound also finds applications in agrochemical development, particularly in the synthesis of crop protection agents. Its reactive functional groups allow for the incorporation of the pyridine scaffold into molecules with pesticidal, fungicidal, or herbicidal properties.
Research Applications
In chemical research, 2-Chloro-4-(chloromethyl)pyridine hydrochloride serves as a model substrate for studying:
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Nucleophilic substitution mechanisms
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Metal-catalyzed coupling reactions
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Structure-activity relationships in heterocyclic chemistry
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Synthetic methodologies for complex molecule assembly
Biological Activity
Antimicrobial Properties
Research indicates that 2-Chloro-4-(chloromethyl)pyridine hydrochloride and its derivatives exhibit antimicrobial activity against various bacterial and fungal strains. The compound's electrophilic nature enables it to interact with biological molecules, potentially disrupting essential microbial processes.
Comparison with Similar Compounds
Understanding the relative properties of 2-Chloro-4-(chloromethyl)pyridine hydrochloride in comparison to related compounds provides valuable context for its applications. Table 3 presents a comparative analysis with structurally related pyridine derivatives.
| Compound | Substitution Pattern | Relative Reactivity | Key Applications |
|---|---|---|---|
| 2-Chloro-4-(chloromethyl)pyridine HCl | 2-Cl, 4-CH2Cl | High dual reactivity | Pharmaceutical and agrochemical intermediates |
| 2-(Chloromethyl)pyridine HCl | 2-CH2Cl | Lower, single reactive site | Simpler chemical transformations |
| 4-(Chloromethyl)pyridine HCl | 4-CH2Cl | Moderate, less stable in acid | Specialized synthetic applications |
| 2-Chloro-4-methoxypyridine | 2-Cl, 4-OCH3 | Lower electrophilicity | Extended stability in aqueous media |
Table 3: Comparative analysis of 2-Chloro-4-(chloromethyl)pyridine hydrochloride and related compounds.
The dual substitution pattern of 2-Chloro-4-(chloromethyl)pyridine hydrochloride provides unique reactivity advantages:
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Enhanced electrophilicity due to the presence of two electron-withdrawing chlorine substituents
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Regioselective reactivity allowing for sequential transformations
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Greater stability as a hydrochloride salt compared to some related free base compounds
These properties explain why this compound is particularly valued in the synthesis of complex molecules requiring precise control over reaction selectivity.
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